In Vitro Biological Activity Profile of 2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7(6H)-one: A Technical Guide for Drug Discovery Professionals
In Vitro Biological Activity Profile of 2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7(6H)-one: A Technical Guide for Drug Discovery Professionals
In Vitro Biological Activity Profile of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Frontier of Thiazolopyrimidine Chemistry
The thiazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, a testament to its versatile and potent biological activities. As a bioisostere of purine, this heterocyclic system has been the foundation for the development of numerous targeted therapies, particularly in oncology. This guide focuses on a specific, yet under-characterized, member of this family: 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one (CAS No. 926211-93-0).
While extensive public data on this exact molecule is not yet available, its structural features, combined with a wealth of research on closely related analogs, allow us to construct a robust, predictive profile of its likely in vitro biological activities. This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of this compound. We will delve into its probable mechanisms of action, provide field-tested experimental protocols for its characterization, and present a framework for data interpretation, all grounded in the established pharmacology of the thiazolopyrimidine class.
The Compound: Structure and Rationale
Chemical Structure:
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IUPAC Name: 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one
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CAS Number: 926211-93-0[3]
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Molecular Formula: C₇H₈N₄OS[3]
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Molecular Weight: 196.23 g/mol [3]
The core of the molecule is the[1][2]thiazolo[4,5-d]pyrimidine bicyclic system. Key substitutions that dictate its predicted activity include:
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The 2-(Dimethylamino) group: This electron-donating group is a common feature in many kinase inhibitors, where it often forms critical hydrogen bonds within the ATP-binding pocket of the target enzyme.
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The 7-oxo group: The presence of a carbonyl at this position suggests a potential hydrogen bond acceptor, which can also contribute to target engagement.
The compact and relatively rigid structure of this scaffold makes it an ideal candidate for occupying well-defined binding pockets in various protein targets.
Predicted Biological Activity and Mechanism of Action
Based on extensive literature on analogous compounds, 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one is predicted to exhibit significant anticancer activity , likely mediated through the inhibition of key signaling proteins.
Primary Predicted Target Class: Protein Kinases
The thiazolopyrimidine scaffold is a well-established "hinge-binding" motif for protein kinases. Numerous derivatives have been reported as potent inhibitors of various kinases involved in cancer progression.
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Epidermal Growth Factor Receptor (EGFR) Kinase: Analogs with a 2,7-diamino-thiazolo[4,5-d]pyrimidine core have shown potent and selective inhibitory activity against EGFR.[1] EGFR is a receptor tyrosine kinase that, when overactivated, drives proliferation in many human tumors. Inhibition of EGFR would block downstream signaling pathways such as RAS/MAPK and PI3K/AKT, leading to cell cycle arrest and apoptosis.
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Other Potential Kinase Targets: The broader thiazole and pyrimidine classes of compounds have been shown to inhibit a wide range of other kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Src family kinases. Therefore, it is highly probable that 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one acts as a multi-kinase inhibitor, a desirable property for overcoming resistance in cancer therapy.
Potential as a NOX4 Inhibitor
A recent patent has identified[1][2]thiazolo[4,5-d]pyrimidin-7-one derivatives as inhibitors of NADPH oxidase 4 (NOX4).[4] NOX4 is an enzyme that generates reactive oxygen species (ROS). In cancer, elevated ROS levels can paradoxically promote tumor growth and survival. Inhibition of NOX4 could therefore represent an alternative or complementary anticancer mechanism by modulating cellular redox balance.
Predicted Signaling Pathway Involvement
The primary mechanism of action is likely the interruption of oncogenic signaling cascades. The diagram below illustrates a generalized receptor tyrosine kinase (RTK) pathway, a probable target for this class of compounds.
Caption: Predicted inhibition of a Receptor Tyrosine Kinase signaling pathway.
In Vitro Experimental Workflows & Protocols
To characterize the biological activity of 2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one, a tiered approach is recommended. The following protocols are detailed to provide a robust framework for its evaluation.
Workflow for In Vitro Characterization
Caption: Tiered workflow for in vitro compound characterization.
Protocol 1: Cell Viability Assay (Resazurin Reduction Assay)
This assay assesses the compound's cytotoxic or cytostatic effects on cancer cell lines. The resazurin (alamarBlue) assay is a fluorometric method that measures metabolic activity, which is proportional to the number of viable cells.
Principle: Viable, metabolically active cells reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink resorufin.
Materials:
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Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma).
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Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
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2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one (stock solution in DMSO).
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Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
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96-well clear-bottom black plates.
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Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).
Step-by-Step Methodology:
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Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
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Compound Treatment: Prepare a serial dilution of the compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.
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Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
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Assay Development: Add 20 µL of resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
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Data Acquisition: Measure fluorescence using a plate reader.
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Data Analysis:
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Subtract the average fluorescence of the "no-cell" wells from all other wells.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Fluorescence_treated / Fluorescence_vehicle) * 100.
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Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
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Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay measures the direct inhibitory effect of the compound on a specific kinase (e.g., EGFR).
Principle: The amount of ADP produced in a kinase reaction is measured. As kinase activity is inhibited, less ADP is formed. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.
Materials:
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Recombinant human kinase (e.g., EGFR).
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Kinase-specific substrate (e.g., a poly(Glu,Tyr) peptide).
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ADP-Glo™ Kinase Assay kit (Promega).
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White, opaque 96-well or 384-well plates.
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Luminescence plate reader.
Step-by-Step Methodology:
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Kinase Reaction Setup: In each well, add:
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Kinase buffer.
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Serial dilutions of the compound in buffer.
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Kinase enzyme.
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Substrate and ATP mixture to initiate the reaction.
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Incubation: Incubate the reaction at room temperature for 60 minutes.
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ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
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Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin mix. Incubate for 30 minutes to develop the luminescent signal.
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Data Acquisition: Measure luminescence using a plate reader.
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Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
Protocol 3: Western Blot for Phospho-Protein Analysis
This protocol is used to determine if the compound inhibits the phosphorylation of downstream targets of a specific kinase in a cellular context.
Step-by-Step Methodology:
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀ from the viability assay) for a specified time (e.g., 2-24 hours).
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Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-EGFR) overnight at 4°C.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise tabular format to allow for easy comparison.
Table 1: Illustrative In Vitro Cytotoxicity Data
The following table presents example IC₅₀ values based on data from structurally related thiazolopyrimidine compounds. These values represent the expected potency range for an active compound in this class.
| Cell Line | Cancer Type | Illustrative IC₅₀ (µM) |
| MGC-803 | Gastric Cancer | 4.64 |
| HGC-27 | Gastric Cancer | 5.07 |
| HeLa | Cervical Cancer | 6.13 |
| MCF-7 | Breast Cancer | 11.81 |
(Note: Data is illustrative, derived from analogous compounds reported in the literature for comparative purposes.)[4][5]
Table 2: Illustrative In Vitro Kinase Inhibition Data
This table shows example IC₅₀ values for kinase inhibition, demonstrating how to present data for target potency and selectivity.
| Kinase Target | Illustrative IC₅₀ (nM) |
| EGFR | 50 |
| VEGFR2 | 450 |
| CDK2 | > 10,000 |
| Src | 800 |
(Note: Data is hypothetical and for illustrative purposes only.)
Conclusion and Future Directions
2-(Dimethylamino)[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one represents a promising, yet underexplored, molecule within a pharmacologically significant class of compounds. Based on a comprehensive analysis of its structural analogs, it is predicted to function as an anticancer agent, likely through the inhibition of oncogenic protein kinases such as EGFR. The experimental protocols detailed in this guide provide a clear and robust pathway for its in vitro characterization, from initial cytotoxicity screening to elucidating its cellular mechanism of action.
Future research should focus on executing these workflows to generate a specific biological data profile for this compound. A broad kinase screen would be invaluable for identifying its primary targets and assessing its selectivity. Subsequent studies could then progress to in vivo models using xenografts of sensitive cell lines to evaluate its therapeutic potential in a preclinical setting. The insights gained from such studies will be critical in determining the future trajectory of this compound in the drug discovery pipeline.
References
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Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). (2024). Molecules. [Link]
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Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. (2026). RSC Advances. [Link]
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). Molecules. [Link]
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[1][2]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4. (2024). Google Patents.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. US20240327429A1 - [1,3]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4 - Google Patents [patents.google.com]
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